molecular formula C22H19BrN2O5S B2452755 4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-44-1

4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2452755
M. Wt: 503.37
InChI Key: OVGXGDQQGWCODN-UHFFFAOYSA-N
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Description

4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O5S and its molecular weight is 503.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Reactions

The compound 4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, as a part of the 1,2,4-benzothiadiazine family, has been a subject of extensive research due to its chemical properties and potential applications. Innovative methods for the preparation of 1,2,4-benzothiadiazines have been developed, including novel methods utilizing saccharin derivatives with key stages involving Curtius rearrangement and intramolecular cyclization (Ivanova et al., 2012). Other studies have explored the reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates, leading to the production of various derivatives of 1,2,4-benzothiadiazine 1,1-dioxides (Chern et al., 1990).

Pharmacological Activity

While excluding direct drug usage and dosage information, it's notable that certain derivatives within this chemical family have been studied for their pharmacological activity. For instance, compounds closely related to the 1,2,4-benzothiadiazine structure have been evaluated for their effects on rat uterus, aortic rings, and pancreatic β-cells. These studies revealed that some derivatives exhibited significant myorelaxant activity, especially those containing a bromine atom at specific positions on the dihydrobenzopyran ring (Khelili et al., 2012).

Chemical Reactions and Derivatives

The 1,2,4-benzothiadiazine family also demonstrates intriguing reactions and the formation of derivatives, enhancing its scientific interest. For example, reactions involving 3-(2-Hydroxyethyl)amino- and 3-(3-hydroxypropyl)amino-4H-1,2,4-benzothiadiazine 1,1-dioxides with triphenylphosphine and diethyl azodicarboxylate have led to the formation of unique built-in guanidine tricycles and disulfides (Chern & Shiau, 1991). Additionally, the synthesis of 4-(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)-2,6-bis(1,1-dimethylethyl)phenols and their evaluation as free radical scavengers highlight the chemical versatility and potential applications in various fields, including medicinal and industrial chemistry (Tait et al., 1996).

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)20-5-3-4-6-21(20)31(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGXGDQQGWCODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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